molecular formula C18H15ClN2O2S B2612641 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide CAS No. 361168-11-8

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide

Cat. No.: B2612641
CAS No.: 361168-11-8
M. Wt: 358.84
InChI Key: RZONNJYAFPFXGH-UHFFFAOYSA-N
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Description

The compound “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide” is a complex organic molecule that contains a thiazole ring . Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole derivatives are often synthesized through condensation reactions involving alpha-halo ketones and thioamides .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chlorophenyl ring is oriented at an angle with respect to the thiazole ring .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Research involves the study of the molecular structure, spectroscopic data, and biological effects of thiazole derivatives through DFT calculations and molecular docking results. These studies help understand the intramolecular interactions and potential biological activities of these compounds (A. Viji et al., 2020).

Antimicrobial and Antifungal Applications

Another study focuses on the synthesis of formazans from Mannich base of thiazole derivatives, demonstrating moderate antimicrobial activity against various bacterial and fungal strains. This indicates the potential of thiazole derivatives as antimicrobial agents (P. Sah et al., 2014).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have been investigated for their corrosion inhibition performance on iron, utilizing DFT calculations and molecular dynamics simulations. This research highlights the application of these compounds in protecting metals against corrosion, essential for industrial applications (S. Kaya et al., 2016).

Antiallergy Activity

N-(4-Substituted-thiazolyl)oxamic acid derivatives were synthesized and evaluated for antiallergy activity, showing significant potency compared to known antiallergy drugs. Such studies are critical for developing new therapeutic agents for allergy treatment (K. D. Hargrave et al., 1983).

Anticancer Evaluation

Novel thiazole-containing compounds have been synthesized and evaluated for anticancer activity against various cancer cell lines, revealing some derivatives with higher activity than the reference drugs. This research contributes to the discovery of new anticancer agents (B. Ravinaik et al., 2021).

Future Directions

Thiazole derivatives continue to be of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on synthesizing new thiazole derivatives and studying their potential as therapeutic agents .

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c19-14-8-6-13(7-9-14)16-12-24-18(20-16)21-17(22)10-11-23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZONNJYAFPFXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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